4-(メチルチオ)フェニル酢酸

概要

説明

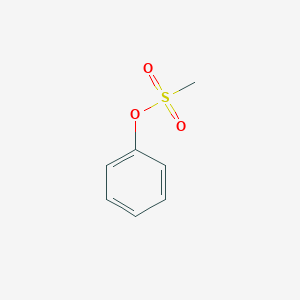

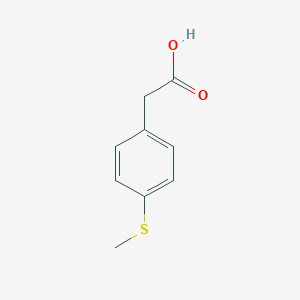

4-(Methylthio)phenylacetic acid (MTPA) is an organic compound that has been studied extensively in the scientific community due to its unique properties. It is a derivative of phenylacetic acid, a naturally occurring component of many plants, and is an important intermediate in several metabolic pathways. MTPA has been used in research applications such as enzymatic synthesis, organic synthesis, drug discovery, and bioactivity studies. It has also been used in laboratory experiments to study the biochemical and physiological effects of various compounds.

科学的研究の応用

光触媒酸化

4-(メチルチオ)フェニル酢酸は、光触媒酸化に関連する研究で使用されてきました。 特に、TiO2 光触媒による1電子酸化を含む実験で使用されてきました . このプロセスは、光触媒酸化が汚染物質の分解に使用される環境科学の分野で重要です。

有機合成

この化合物は、そのユニークな構造のために有機合成でよく使用されます。 フェニル環にメチルチオ基が付いているため、さまざまな有機化合物の合成における有用なビルディングブロックとなります .

材料科学

材料科学では、4-(メチルチオ)フェニル酢酸は、特定の種類のポリマーの調製に使用できます。 そのユニークな特性は、得られる材料の特性に影響を与える可能性があります .

化学研究

4-(メチルチオ)フェニル酢酸は、化学研究、特に硫黄を含む化合物を含む研究でも使用されます。 この化合物のメチルチオ基は、さまざまな化学反応における硫黄の挙動を研究するために使用できます .

医薬品研究

利用可能な情報が限られているため、4-(メチルチオ)フェニル酢酸は、そのユニークな化学構造から、医薬品研究で使用される可能性があります。 ただし、この分野ではさらなる研究が必要です .

Safety and Hazards

4-(Methylthio)phenylacetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and wearing personal protective equipment .

作用機序

Target of Action

It’s known to cause irritation to the eyes, skin, and respiratory system , suggesting that it may interact with receptors or enzymes in these tissues.

Mode of Action

It has been reported to undergo tio2 photocatalytic one-electron oxidation . This suggests that it may interact with its targets through oxidation processes, leading to changes in the biochemical state of the target cells.

Biochemical Pathways

The compound’s involvement in TiO2 photocatalytic one-electron oxidation suggests it may influence redox reactions and related biochemical pathways .

Result of Action

It’s known to cause irritation to the eyes, skin, and respiratory system , indicating that it may induce inflammatory responses or other cellular changes in these tissues.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Methylthio)phenylacetic acid. For instance, light exposure may trigger its photocatalytic oxidation .

特性

IUPAC Name |

2-(4-methylsulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMLFHMRRBJCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407239 | |

| Record name | 4-(Methylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16188-55-9 | |

| Record name | 4-(Methylthio)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16188-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(methylthio)phenylacetic acid participate in photoinduced electron transfer reactions?

A1: 4-(Methylthio)phenylacetic acid acts as an electron donor in photoinduced electron transfer reactions when paired with a suitable sensitizer, such as 4-carboxybenzophenone. [, ] Upon light absorption, the excited sensitizer accepts an electron from the sulfur atom in 4-(methylthio)phenylacetic acid, generating a radical cation on the acid molecule and a radical anion on the sensitizer. [, ] This process initiates a cascade of reactions, including decarboxylation and radical formation. [, ]

Q2: What is the fate of the 4-(methylthio)phenylacetic acid radical cation formed after electron transfer?

A2: The 4-(methylthio)phenylacetic acid radical cation undergoes decarboxylation, leading to the formation of a carbon-centered radical adjacent to the sulfur atom. [, ] This radical can further participate in polymerization reactions, as demonstrated in studies using acrylamide as a monomer. [] The efficiency of this process depends on the rate of radical-ion pair separation and the reactivity of the generated radical. []

Q3: How does the structure of 4-(methylthio)phenylacetic acid influence its photochemical behavior?

A3: The presence of both the aromatic ring and the thioether group in 4-(methylthio)phenylacetic acid contributes to its photochemical properties. The aromatic moiety enhances the reactivity of the generated radicals, making them more efficient initiators for polymerization compared to their aliphatic counterparts. [] Additionally, the position of the methylthio group on the aromatic ring can influence the electron donating ability and subsequently impact the overall photochemical reactivity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)

![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)